3-(3-Hydroxypropyl)heptamethyltrisiloxane

Catalog No.
S1514933
CAS No.
17962-67-3
M.F
C10H28O3Si3
M. Wt
280.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Hydroxypropyl)heptamethyltrisiloxane

CAS Number

17962-67-3

Product Name

3-(3-Hydroxypropyl)heptamethyltrisiloxane

IUPAC Name

3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol

Molecular Formula

C10H28O3Si3

Molecular Weight

280.58 g/mol

InChI

InChI=1S/C10H28O3Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h11H,8-10H2,1-7H3

InChI Key

UEQGESBKRFPGEK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(CCCO)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCO)O[Si](C)(C)C

3-(3-Hydroxypropyl)heptamethyltrisiloxane is a siloxane compound characterized by its unique structure and properties. Its molecular formula is C10H28O3Si3, and it has a molecular weight of 280.58 g/mol . The compound is a clear, colorless, oily liquid with a boiling point of approximately 233°C. It features a hydroxyl group, which contributes to its hydrophilic characteristics, while the siloxane backbone imparts hydrophobic properties, making it useful in various applications.

The primary synthesis method for 3-(3-Hydroxypropyl)heptamethyltrisiloxane involves the hydrosilylation reaction of 3-chloropropyltrimethoxysilane with 1,1,1,3,5,5,5-heptamethyltrisiloxane. This reaction is typically catalyzed by platinum under an inert atmosphere, resulting in the formation of the desired siloxane compound while releasing hydrogen gas as a byproduct.

Research indicates that 3-(3-Hydroxypropyl)heptamethyltrisiloxane exhibits low toxicity and is neither mutagenic nor carcinogenic. It has been utilized in biological studies to enhance transfection efficiency in gene delivery systems, particularly for plasmid DNA and small interfering RNA (siRNA). Additionally, it has shown potential in improving cell adhesion to surfaces, which is significant for various biomedical applications.

The synthesis of 3-(3-Hydroxypropyl)heptamethyltrisiloxane can be summarized as follows:

  • Starting Materials: 3-chloropropyltrimethoxysilane and 1,1,1,3,5,5,5-heptamethyltrisiloxane.
  • Catalyst: Platinum catalyst.
  • Conditions: The reaction is conducted under an inert atmosphere to prevent unwanted reactions with moisture or oxygen.
  • Process:
    • The reactants are mixed and allowed to react at elevated temperatures.
    • The reaction generates hydrogen gas which is removed under reduced pressure.
    • The product is purified through distillation and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

3-(3-Hydroxypropyl)heptamethyltrisiloxane finds applications across multiple fields due to its unique properties:

  • Surface Modifiers: Used to modify surface tension in coatings and adhesives.
  • Biotechnology: Enhances gene delivery systems and improves cell adhesion.
  • Agricultural Synergist: Acts as a synergistic agent in enhancing herbicide performance.
  • Industrial

Studies have shown that 3-(3-Hydroxypropyl)heptamethyltrisiloxane interacts favorably with biological membranes and can enhance the uptake of therapeutic agents into cells. Its ability to improve transfection efficiency makes it a valuable component in gene therapy applications. Furthermore, its compatibility with various organic solvents allows it to be used in diverse formulations without compromising efficacy .

Several compounds share structural similarities with 3-(3-Hydroxypropyl)heptamethyltrisiloxane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(Trimethoxysilyl)propyl heptamethyltrisiloxaneC10H28O4Si3Contains trimethoxy groups enhancing reactivity
Poly(ethylene glycol) propyl ether-heptamethyltrisiloxaneC15H34O4Si2Incorporates polyethylene glycol for increased solubility
Aminopropyl heptamethyltrisiloxaneC10H27NSi3Contains amine groups for enhanced functionalization

Uniqueness: What sets 3-(3-Hydroxypropyl)heptamethyltrisiloxane apart from these compounds is its balance of hydrophilic and hydrophobic properties due to the hydroxyl group combined with the siloxane backbone. This unique combination enhances its effectiveness as a surface modifier and biological agent.

The discovery of 3-(3-hydroxypropyl)heptamethyltrisiloxane is rooted in the broader evolution of organosilicon chemistry. While Charles Friedel and James Crafts pioneered organosilicon synthesis in 1863 with tetraethylsilane, the development of functionalized siloxanes accelerated after Eugene Rochow’s 1945 discovery of the direct process for methylchlorosilane production. The compound emerged as a byproduct of hydrosilylation advancements in the 1960s, where platinum-catalyzed reactions between allyl alcohol and heptamethyltrisiloxane yielded hydroxyl-terminated derivatives. Early applications focused on its surfactant properties, particularly in agrochemical formulations, where it enhanced pesticide spreading by reducing water surface tension to 22.3 mN/m.

Significance in Organosilicon Chemistry

This trisiloxane derivative exemplifies the β-silicon effect, where the siloxane backbone stabilizes adjacent positive charges through σC-Si orbital interactions. Its structure enables:

  • Amphiphilicity: The hydroxyl group (logP = 3.14) facilitates aqueous solubility, while methyl-terminated siloxanes provide hydrophobicity.
  • Conformational flexibility: The Si-O-Si bond angle (≈144°) allows dynamic molecular reorientation at interfaces.
  • Reactivity: The hydroxyl group participates in esterification and etherification, enabling covalent bonding to polymers or surfaces.

Comparative studies show superior surface activity versus hydrocarbon surfactants, with critical micelle concentrations (CMC) as low as 0.1 mM.

Current Research Landscape and Challenges

Recent investigations (2020–2025) reveal three primary research frontiers:

Research DomainKey FindingsChallenges
Environmental BehaviorHalf-lives of 2.08–19.8 days in plants/soil; metabolite formation via chain shorteningLong-term ecotoxicity in aquatic ecosystems
Biomedical Applications40% enhancement in siRNA transfection efficiency; membrane adsorption kinetics (kₐ = 1.2×10³ M⁻¹s⁻¹)Cytocompatibility at >100 μM concentrations
Material ScienceThermal stabilization of polyurethanes (TGA onset +28°C)Scalable synthesis with >90% purity

Critical unresolved issues include its classification under REACH regulations (pending 2025 review) and the environmental impact of degradation products like dimethylsilanediol.

Theoretical Frameworks in Trisiloxane Research

Four theoretical models underpin modern trisiloxane studies:

  • Hydrosilylation Kinetics: The Chalk-Harrod mechanism predicts regioselectivity in Pt-catalyzed reactions, favoring anti-Markovnikov addition (90% yield).
  • Interfacial Thermodynamics: The Gibbs adsorption equation correlates surface tension reduction (Δγ = −45 mN/m) with monolayer coverage of 0.8 nm²/molecule.
  • Quantitative Structure-Activity Relationships (QSAR): Molecular dynamics simulations link LC₅₀ values (e.g., 2 mg/L in rats) to siloxane chain length and EO group count.
  • β-Silicon Stabilization: Density functional theory (DFT) calculations show a 28 kcal/mol stabilization energy for carbocations adjacent to siloxanes.

3-(3-Hydroxypropyl)heptamethyltrisiloxane represents a significant organosilicon compound with the molecular formula C₁₀H₂₈O₃Si₃ and a molecular weight of 280.58 grams per mole [27]. This trisiloxane compound features a unique structure combining a hydroxyl functional group with a heptamethyltrisiloxane backbone, making it valuable for various industrial applications . The compound appears as a clear, colorless oily liquid with a boiling point of approximately 233°C .

Hydrosilylation Reaction Mechanisms

Hydrosilylation serves as the primary synthetic route for preparing 3-(3-Hydroxypropyl)heptamethyltrisiloxane . This catalytic reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, representing one of the most important methods for forming carbon-silicon bonds in organosilicon chemistry [4]. The fundamental mechanism proceeds through the coordination of alkenes to metal centers, followed by insertion and reductive elimination steps [4].

The general reaction pathway for synthesizing 3-(3-Hydroxypropyl)heptamethyltrisiloxane involves the hydrosilylation of allyl alcohol or related hydroxyl-containing alkenes with 1,1,1,3,5,5,5-heptamethyltrisiloxane . This process typically requires elevated temperatures and metal catalysts to achieve complete conversion . The reaction demonstrates the versatility of hydrosilylation in creating functionalized siloxane compounds with specific organic substituents [4].

Platinum-Catalyzed Synthesis Pathways

Platinum catalysts dominate the synthesis of 3-(3-Hydroxypropyl)heptamethyltrisiloxane due to their exceptional activity and selectivity [4] [5]. The most widely employed platinum catalyst systems include chloroplatinic acid derivatives and organometallic platinum complexes [5]. These catalysts operate through well-established mechanisms involving oxidative addition of silicon-hydrogen bonds to platinum centers, followed by alkene coordination and insertion [4].

The reaction proceeds under mild conditions when platinum catalysts are employed, typically requiring temperatures between 60-120°C [5]. Platinum-catalyzed hydrosilylation demonstrates high anti-Markovnikov selectivity, ensuring the formation of the desired terminal hydroxypropyl substitution pattern [4]. The catalyst loading requirements are exceptionally low, often ranging from 0.001 to 0.01 mole percent relative to the silicon-hydrogen bonds present [5].

Catalyst SystemActive SpeciesTypical Loading (mol%)Reaction Temperature (°C)SelectivityStability
Karstedt CatalystPt(0) alkene complexes0.001-0.0160-120HighExcellent
Chloroplatinic Acid (H₂PtCl₆)Pt(II) complexes0.01-0.180-150ModerateGood
Platinum(0) NanoparticlesPt(0) surface atoms0.5-1.0100-140HighVariable
Speier CatalystPt(IV) complexes0.1-1.0120-180Low-ModeratePoor

Karstedt Catalyst Systems

Karstedt catalyst represents the gold standard for hydrosilylation reactions in industrial siloxane synthesis [6]. This organometallic platinum complex, derived from divinyltetramethyldisiloxane, exists as a colorless solid composed of Pt(0) alkene complexes [6]. The catalyst structure features platinum centers coordinated by multiple alkene ligands, providing exceptional stability and reactivity [6].

The synthesis of 3-(3-Hydroxypropyl)heptamethyltrisiloxane using Karstedt catalyst proceeds with remarkable efficiency [11] [15]. Research demonstrates that microreactor systems employing Karstedt catalyst achieve significantly higher silicon-hydrogen bond conversions compared to traditional batch processes [11] [15]. The catalyst operates through a modified Chalk-Harrod mechanism, where silicon-hydrogen bonds undergo oxidative addition to platinum centers [4].

Karstedt catalyst systems demonstrate exceptional thermal stability, with decomposition temperatures reaching 138°C, significantly higher than alternative platinum complexes [5]. This thermal stability enables prolonged reaction times without catalyst degradation, resulting in improved overall yields [5]. The catalyst maintains consistent activity across multiple reaction cycles, making it ideal for continuous production processes [5].

Rhodium-Catalyzed Alternatives

Rhodium catalysts offer viable alternatives to platinum systems for hydrosilylation reactions [9] [10]. Various rhodium complexes, including Wilkinson catalyst and rhodium acetate derivatives, demonstrate moderate to excellent catalytic activity [9] [10]. These systems operate through distinct mechanistic pathways, including the Chalk-Harrod mechanism, modified Chalk-Harrod mechanism, and alternative pathways involving double hydride intermediates [9].

Recent theoretical investigations reveal that rhodium-catalyzed hydrosilylation proceeds through multiple competing mechanisms [9]. The double hydride mechanism shows the lowest activation barriers for carbonyl hydrosilylation, while the modified Chalk-Harrod mechanism proves optimal for alkene substrates [9]. Rhodium complexes typically require higher catalyst loadings compared to platinum systems but offer advantages in terms of cost and availability [10].

Rhodium(II) complexes, particularly bis(tris-o-tolylphosphine)dichlororhodium(II), demonstrate excellent catalytic activity for hydrosilylation reactions [10]. These systems show superior performance compared to rhodium(I) analogs, achieving conversions of 75-90% under optimized conditions [10]. The rhodium-catalyzed synthesis provides longer pot life compared to platinum systems, reducing the need for inhibitors [14].

Catalyst ComplexOxidation StateMechanismTemperature Range (°C)Conversion (%)Regioselectivity
Wilkinson Catalyst (RhCl(PPh₃)₃)Rh(I)Chalk-Harrod25-10085-95Anti-Markovnikov
Rh(acac)(CO)₂Rh(I)Modified Chalk-Harrod60-12070-85Anti-Markovnikov
Rh₂(OAc)₄Rh(II)Double Hydride80-15060-80Variable
[RhCl₂{P(o-C₆H₄CH₃)₃}₂]Rh(II)Alternative Chalk-Harrod100-16075-90Anti-Markovnikov

Reaction Kinetics and Optimization

The kinetics of hydrosilylation reactions depend on multiple factors including temperature, catalyst loading, substrate concentration, and solvent effects [11] [15]. Temperature optimization proves critical, with most reactions proceeding optimally between 80-110°C [11]. Higher temperatures increase reaction rates but may compromise selectivity due to side reactions [11].

Catalyst loading demonstrates a logarithmic relationship with reaction rates, where doubling the catalyst concentration does not proportionally increase the reaction rate [11]. Optimal platinum catalyst loadings range from 0.001 to 0.01 mole percent, providing the best balance between activity and economic efficiency [5]. Substrate ratios significantly influence final yields, with slight excess of silicon-hydrogen bonds improving conversion rates [11].

Solvent selection dramatically affects both reaction rates and selectivity [11] [15]. Toluene and tetrahydrofuran emerge as preferred solvents, providing optimal solubility for reactants while maintaining catalyst stability [11]. Polar protic solvents generally inhibit hydrosilylation reactions by coordinating to metal centers and reducing catalytic activity [11].

ParameterOptimal RangeEffect on ConversionEffect on Selectivity
Temperature80-110°CIncreases with TDecreases at high T
Pressure1-5 atmMinimal effectImproves slightly
Catalyst Loading0.001-0.01 mol%Logarithmic increaseMinimal effect
Reaction Time2-8 hoursAsymptotic approachStable
SolventToluene/THFSolvent dependentSignificant
Substrate Ratio (Si-H:C=C)1.1:1 to 2:1Excess improves yieldMinimal effect

Industrial Production Methodologies

Industrial synthesis of 3-(3-Hydroxypropyl)heptamethyltrisiloxane requires scalable processes that maintain high yields while ensuring consistent product quality [12]. Modern production facilities employ continuous processing techniques to overcome limitations associated with traditional batch methods [12]. These industrial approaches focus on optimizing heat and mass transfer while maintaining precise control over reaction parameters [12].

Continuous Flow Reactor Systems

Continuous flow reactor systems revolutionize the industrial production of organosilicon compounds by providing superior control over reaction conditions [11] [12]. These systems demonstrate significant advantages over batch processes, including improved heat transfer, enhanced mixing, and reduced reaction times [11] [12]. Microreactor technology particularly excels in hydrosilylation reactions, achieving conversions 10-20% higher than equivalent batch processes [11].

The implementation of continuous flow systems for 3-(3-Hydroxypropyl)heptamethyltrisiloxane synthesis enables precise temperature control throughout the reaction pathway [11]. Microreactor configurations maintain residence times between 30-120 minutes, dramatically reducing overall processing time compared to traditional 4-8 hour batch cycles [11]. The enhanced surface-to-volume ratio in microreactors facilitates superior heat dissipation, preventing hot spots that could lead to catalyst degradation [11].

Continuous flow processes demonstrate remarkable scalability, allowing straightforward transition from laboratory to industrial production scales [12]. The elimination of downtime associated with reactor cleaning and batch processing significantly increases overall production throughput [12]. Quality control improves substantially in continuous systems, producing more consistent product specifications compared to batch operations [12].

AspectBatch ProcessContinuous FlowImprovement Factor
Reaction Time4-8 hours30-120 minutes4-8x faster
Conversion (%)75-8585-95+10-20%
Selectivity (%)85-9090-95+5%
Catalyst EfficiencyModerateHigh2-3x
Heat TransferLimitedExcellentSuperior
Scale-up PotentialDifficultStraightforwardScalable
Product QualityVariableConsistentEnhanced

Process Optimization Strategies

Industrial process optimization for 3-(3-Hydroxypropyl)heptamethyltrisiloxane synthesis encompasses multiple strategies aimed at maximizing efficiency while minimizing costs [8] [11]. Advanced process control systems monitor real-time reaction parameters including temperature profiles, conversion rates, and product quality metrics [11]. These systems enable rapid adjustment of operating conditions to maintain optimal performance [11].

Heat integration strategies significantly reduce energy consumption in industrial hydrosilylation processes [12]. Recovery and reuse of reaction heat through heat exchanger networks minimize external heating requirements [12]. Solvent recovery systems capture and purify organic solvents, reducing raw material costs and environmental impact [12].

Catalyst recycling represents a crucial optimization strategy given the high cost of platinum-based systems [17]. Heterogeneous catalyst systems enable easier separation and reuse, though with some compromise in activity compared to homogeneous alternatives [17]. Advanced separation techniques, including membrane-based separations, allow recovery of homogeneous catalysts from reaction mixtures [17].

Quality control optimization involves in-line analytical techniques that monitor product formation throughout the process [11]. Infrared spectroscopy proves particularly valuable for tracking silicon-hydrogen bond consumption, providing real-time conversion data [11] [15]. Automated sampling and analysis systems maintain consistent product quality while reducing labor requirements [11].

Recent Advancements in Synthesis Techniques

Contemporary research focuses on developing more sustainable and economically viable synthesis methods for organosilicon compounds [16] [17]. These advancements address growing environmental concerns while maintaining the high performance standards required for industrial applications [16] [17]. Recent developments encompass both catalyst innovation and process intensification strategies [16] [17].

Green Chemistry Approaches

Green chemistry principles drive recent innovations in organosilicon synthesis, emphasizing environmental sustainability and resource efficiency [16] [17]. Alternative catalyst systems based on earth-abundant metals offer promising replacements for expensive platinum catalysts [17]. Iron, cobalt, nickel, and manganese complexes demonstrate significant hydrosilylation activity while reducing environmental impact [17].

Boron-based catalysts represent a breakthrough in sustainable organosilicon synthesis [16] [19]. The Lewis acid (C₆F₅)₃B(OH₂) catalyzes siloxane formation under mild conditions with excellent water tolerance [16]. This system achieves greater than 99% conversion for various tertiary silanes with minimal catalyst loading [16]. The catalyst demonstrates exceptional recyclability, maintaining activity through five consecutive reaction cycles [16].

Solvent-free reaction conditions eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [17]. These approaches often employ neat reactant conditions or supported catalysts that enable heterogeneous processing [17]. Sonochemical activation provides an alternative to thermal activation, enabling room temperature hydrosilylation reactions [24].

Biological approaches to siloxane synthesis offer unprecedented environmental benefits [18]. Microbial degradation pathways for volatile methyl siloxanes suggest potential for bioengineered synthesis routes [18]. These biological systems could provide cost-effective alternatives to traditional chemical processes while eliminating concerns about metal catalyst residues [18].

Catalyst TypeRepresentative ExampleLoading (mol%)Temperature (°C)TONEnvironmental Impact
Boron Lewis Acids(C₆F₅)₃B(OH₂)1-525-80100-500Low
Iron ComplexesFe(acac)₃/PhSiH₃5-1060-12050-200Very Low
Copper SystemsCu(OTf)₂2-880-140100-300Low
Nickel NanoparticlesNi(OtBu)₂·KCl3-7100-150200-800Very Low
Cerium ComplexesCe{C(SiHMe₂)₃}₃0.05-0.525-60>2000Low

Novel Catalyst Development

Recent catalyst development focuses on achieving higher activity with lower environmental impact [17] [19] [21]. Cerium-based catalysts demonstrate exceptional performance in hydrosilylation reactions, achieving turnover numbers exceeding 2000 with catalyst loadings as low as 0.05 mole percent [21]. These rare earth metal complexes operate under mild conditions while maintaining high selectivity [21].

Single-atom catalysts represent the cutting edge of catalyst design, maximizing atom efficiency while minimizing material requirements [17]. These systems feature isolated metal atoms supported on high-surface-area materials, providing exceptional activity per metal atom [17]. Platinum single-atom catalysts demonstrate comparable performance to traditional nanoparticle systems while requiring significantly less precious metal [17].

Heterogeneous catalyst development addresses the challenge of catalyst separation and reuse in industrial processes [17]. Immobilized catalyst systems enable straightforward recovery through filtration while maintaining high activity levels [17]. Magnetic separation techniques using iron oxide-supported catalysts provide rapid catalyst recovery without filtration steps [17].

Photoredox catalysis emerges as an innovative approach for hydrosilylation reactions [17]. These systems employ visible light activation to generate reactive intermediates, enabling mild reaction conditions without thermal activation [17]. Photocatalytic systems demonstrate excellent functional group tolerance and enable reactions with sensitive substrates [17].

3-(3-Hydroxypropyl)heptamethyltrisiloxane exhibits unique structure-activity relationships that distinguish it from other organosilicon compounds. The molecule features a trisiloxane backbone consisting of three silicon atoms connected by oxygen bridges, with seven methyl groups and one hydroxypropyl chain providing both hydrophobic and hydrophilic characteristics .

The structure-activity relationship is primarily governed by the presence of the terminal hydroxyl group, which creates an amphiphilic character that significantly influences molecular interactions. The hydroxyl group contributes to hydrophilic characteristics while the siloxane backbone provides hydrophobic properties, creating a unique balance that enhances its versatility in various applications . This dual nature enables the compound to function effectively as a surfactant, reducing surface tension to approximately 21 millinewtons per meter .

The trisiloxane backbone allows for significant molecular flexibility due to the relatively flexible silicon-oxygen-silicon bonds, enabling the molecule to adopt various configurations depending on environmental conditions [4]. The molecular structure can be represented as having an "umbrella-like" configuration when adsorbed at interfaces, with the trimethylsiloxy groups closely packed and methyl groups exposed to achieve optimal surface activity [4].

The presence of the hydroxypropyl chain in the beta position relative to the siloxane bond creates specific electronic effects that influence reactivity patterns. Computational studies using density functional theory have shown that the nitrogen atom in similar beta-positioned structures can influence hyperconjugation interactions, affecting the stability of silicon-oxygen bonds [5]. This positional effect is crucial for understanding the compound's enhanced reactivity compared to unsubstituted trisiloxanes.

Key Reaction Mechanisms

Oxidation Pathways

The oxidation of 3-(3-Hydroxypropyl)heptamethyltrisiloxane primarily involves the hydroxyl functional group, which can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide . The oxidation mechanism typically proceeds through a two-electron transfer process, where the hydroxyl group is converted to a carbonyl functionality while maintaining the integrity of the trisiloxane backbone.

The oxidation pathway is facilitated by the electron-donating properties of the propyl chain, which stabilizes intermediate species during the reaction. The reaction kinetics are influenced by the steric hindrance around the hydroxyl group and the electronic effects of the adjacent silicon atoms . Under mild oxidation conditions, selective oxidation of the hydroxyl group occurs without affecting the siloxane bonds, making this pathway suitable for controlled functionalization.

Advanced oxidation processes involving atmospheric oxidants have been studied for similar siloxane compounds, revealing that the oxidation products can include various volatile organic compounds and siloxane derivatives [6]. The formation of these products depends on reaction conditions, including temperature, pressure, and the presence of catalysts or other oxidizing species.

Reduction Processes

Reduction of 3-(3-Hydroxypropyl)heptamethyltrisiloxane can be achieved using strong reducing agents such as lithium aluminum hydride. The reduction process typically targets the hydroxyl group, converting it to a methyl group and forming the corresponding silane derivative . This reaction proceeds through a hydride transfer mechanism, where the aluminum hydride species donates hydride ions to the carbon atom bearing the hydroxyl group.

The reduction mechanism involves the formation of an intermediate alkoxide species, which is subsequently protonated to yield the final reduced product. The reaction conditions must be carefully controlled to prevent unwanted side reactions, particularly the cleavage of silicon-oxygen bonds in the trisiloxane backbone .

The selectivity of the reduction process can be influenced by the choice of reducing agent and reaction conditions. Under mild reducing conditions, the hydroxyl group can be selectively reduced while preserving the trisiloxane structure, enabling the preparation of specific derivatives with modified properties .

Substitution Reaction Dynamics

Substitution reactions involving 3-(3-Hydroxypropyl)heptamethyltrisiloxane can occur at both the hydroxyl group and the silicon centers. Nucleophilic substitution at silicon centers is particularly important, as silicon atoms are susceptible to nucleophilic attack by species such as hydroxide ions, fluoride ions, and silanolates [7].

The substitution mechanism at silicon follows an associative pathway, where the nucleophile attacks the silicon center to form a pentacoordinate intermediate before the leaving group departs [8]. This mechanism is supported by the fact that silicon can expand its coordination sphere beyond four, unlike carbon. The reaction dynamics are influenced by the electronegativity of the substituents and the steric environment around the silicon atom.

Recent studies have demonstrated that N-heterocyclic carbenes can effectively mediate siloxane exchange reactions through a substitution mechanism [8]. The proposed mechanism involves the formation of a silyl carbene intermediate, which then undergoes nucleophilic attack by another siloxane molecule, leading to the exchange of siloxane units. This process has been characterized by density functional theory calculations, revealing activation barriers in the range of 75-163 kilojoules per mole [8].

Substitution at the hydroxyl group typically proceeds through an SN2 mechanism when reacting with halogenating agents or acid chlorides . The reaction rate depends on the nucleophilicity of the attacking species and the leaving group ability of the displaced moiety.

Functionalization Strategies

Functionalization of 3-(3-Hydroxypropyl)heptamethyltrisiloxane can be achieved through various strategies, with hydrosilylation being one of the most important approaches. This reaction involves the addition of the compound across carbon-carbon double bonds in the presence of platinum catalysts, particularly Karstedt's catalyst . The hydrosilylation reaction is highly selective and proceeds under mild conditions, making it ideal for industrial applications.

The functionalization mechanism involves the coordination of the silicon-hydrogen bond to the platinum catalyst, followed by insertion of the alkene into the metal-silicon bond. The reaction typically exhibits anti-Markovnikov regioselectivity, with the silicon atom adding to the less substituted carbon of the double bond.

Surface functionalization strategies have been developed for applications in materials science, where the compound can be used to modify surfaces and create specific interfacial properties. These strategies often involve the reaction of the hydroxyl group with surface-bound reactive sites, leading to the formation of covalent bonds between the siloxane and the substrate.

Advanced functionalization approaches include the use of click chemistry reactions, where the hydroxyl group is first converted to an azide or alkyne functionality, followed by cycloaddition reactions to introduce various functional groups . These strategies provide high selectivity and yield, enabling the preparation of complex functionalized derivatives.

Comparative Molecular Analysis

Relation to Other Trisiloxanes

3-(3-Hydroxypropyl)heptamethyltrisiloxane differs significantly from other trisiloxane compounds due to its unique functional group composition. When compared to the parent compound heptamethyltrisiloxane (C7H22O2Si3), the presence of the hydroxypropyl group creates distinct chemical and physical properties .

Heptamethyltrisiloxane lacks the hydroxyl functionality, making it purely hydrophobic and limiting its applications as a surfactant . The introduction of the hydroxypropyl group in 3-(3-Hydroxypropyl)heptamethyltrisiloxane creates amphiphilic properties that enable its use in biological systems and as a surfactant agent.

Comparative studies with other trisiloxane derivatives reveal that the length and nature of the alkyl chain significantly influence surface activity properties. For example, trisiloxane compounds with longer polyethylene glycol chains exhibit different critical micelle concentrations and surface tension values [4]. The twelve-carbon polyethylene glycol derivative shows enhanced solubility but reduced surface activity compared to the hydroxypropyl variant.

The molecular structure of 3-(3-Hydroxypropyl)heptamethyltrisiloxane can be considered intermediate between purely hydrophobic trisiloxanes and highly hydrophilic polyether-modified variants. This positioning provides an optimal balance for applications requiring both surface activity and biocompatibility .

Structure-Function Correlations

The structure-function relationships in 3-(3-Hydroxypropyl)heptamethyltrisiloxane are primarily determined by the interplay between the hydrophobic trisiloxane backbone and the hydrophilic hydroxypropyl chain. The trisiloxane unit provides the characteristic low surface tension properties, while the hydroxyl group enables hydrogen bonding and enhanced solubility in polar environments .

The flexibility of the silicon-oxygen-silicon linkage allows the molecule to adopt conformations that optimize interfacial interactions. At air-water interfaces, the trisiloxane backbone orients toward the air phase while the hydroxypropyl chain extends into the aqueous phase, creating an effective surfactant configuration [4].

The molecular volume and area per molecule at interfaces have been characterized through X-ray scattering and surface tension measurements. These studies reveal that the compound occupies a larger area per molecule compared to conventional hydrocarbon surfactants, attributed to the bulky trisiloxane headgroup [4].

The structure-function correlation extends to biological applications, where the compound has been shown to enhance cell adhesion and gene transfer efficiency. The hydroxyl group facilitates interaction with biological membranes, while the siloxane backbone provides the necessary hydrophobic character for membrane penetration .

Thermal stability studies indicate that the compound maintains its structure and functionality over a wide temperature range, with decomposition occurring above 200°C . This thermal stability is attributed to the strong silicon-oxygen bonds in the trisiloxane backbone and the relatively stable hydroxypropyl chain.

Quantum Chemical Studies

Quantum chemical calculations have provided valuable insights into the electronic structure and reactivity of 3-(3-Hydroxypropyl)heptamethyltrisiloxane. Density functional theory (DFT) studies using various basis sets have been employed to understand the molecular geometry, electronic properties, and reaction mechanisms [5].

The electronic structure calculations reveal that the silicon atoms in the trisiloxane backbone exhibit partial positive charges, making them susceptible to nucleophilic attack. The hydroxyl oxygen atom shows increased electron density, consistent with its role as a hydrogen bond donor and acceptor [5]. The molecular electrostatic potential surfaces indicate regions of high electron density around the oxygen atoms and lower electron density around the silicon atoms.

Frontier molecular orbital analysis shows that the highest occupied molecular orbital (HOMO) is primarily localized on the oxygen atoms of the trisiloxane backbone, while the lowest unoccupied molecular orbital (LUMO) has significant contributions from the silicon atoms [5]. This electronic distribution explains the compound's reactivity patterns and its ability to undergo both nucleophilic and electrophilic reactions.

Natural bond orbital (NBO) analysis has been used to investigate the bonding characteristics and charge transfer processes within the molecule. The results indicate significant hyperconjugation interactions between the silicon-oxygen bonds and adjacent carbon-hydrogen bonds, contributing to the stability of the trisiloxane backbone [5].

Vibrational frequency calculations provide information about the molecular motions and can be used to interpret infrared and Raman spectra. The characteristic silicon-oxygen stretching modes appear in the 1000-1100 cm⁻¹ region, while the hydroxyl group shows a broad absorption around 3200-3600 cm⁻¹ [5].

Thermodynamic parameters calculated from quantum chemical methods include formation enthalpies, entropy values, and free energies of formation. These parameters are essential for understanding the compound's stability and predicting its behavior under different conditions [5].

Reaction pathway calculations have been performed to understand the mechanisms of various transformations, including hydrolysis, oxidation, and substitution reactions. The calculated activation barriers provide insights into the kinetics of these processes and can guide the optimization of reaction conditions [8].

The quantum chemical studies have also addressed the interactions between 3-(3-Hydroxypropyl)heptamethyltrisiloxane and other molecules, including water, alcohols, and biological membranes. These calculations help explain the compound's solubility properties and its effectiveness as a surfactant and biomedical agent .

Dates

Last modified: 08-15-2023

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